![molecular formula C8H12ClN3O2 B2976007 Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride CAS No. 2402830-08-2](/img/structure/B2976007.png)

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

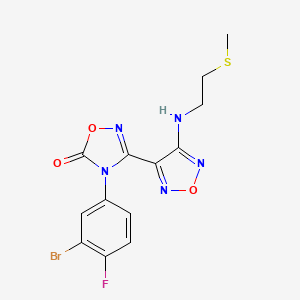

“Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride” is a chemical compound. It is also known as 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO PYRIDINE DIHYDROCHLORIDE .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds . Another method involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride is a compound that has been utilized in the field of organic chemistry for the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure starting from readily available 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. This synthesis involves treatment with the Vilsmeier–Haack reagent followed by reaction with hydrazine, resulting in good yields of the target compounds. Semiempirical calculations have indicated a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring, highlighting the compound's structural characteristics and potential for further chemical transformations (Verdecia et al., 1996).

Material Science and Corrosion Inhibition

In the domain of material science, specifically concerning the corrosion inhibition for metals, synthesized pyrazolopyridine derivatives, including structures related to this compound, have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. The efficacy of these compounds was assessed through various techniques such as weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, revealing their mixed-type inhibitory behavior and suggesting their application in protecting metal surfaces against corrosion (Dandia et al., 2013).

Antimicrobial Activity

Furthermore, certain derivatives of pyrazolopyridine, which are chemically related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds, obtained through Friedländer condensation, exhibited moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antimicrobial agents (Panda et al., 2011).

Propriétés

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWASPONJXDKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(NC1)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)

![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2975933.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975936.png)

![2-Methyl-4-[4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2975939.png)

![1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975944.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)

![NCGC00385746-01_C59H96O25_beta-D-Glucopyranose, 4-O-(6-deoxy-alpha-L-mannopyranosyl)-1-O-[(3beta,5xi,9xi)-3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-beta-D-glucopyranosyl-(1->2)-alpha-L-arabinopyranosyl]oxy]-28-oxoolean-12-en-28-yl]-](/img/structure/B2975947.png)